molecular formula C9H9N3O2 B2669226 6-amino-5-methyl-2H-indazole-7-carboxylic acid CAS No. 946840-70-6

6-amino-5-methyl-2H-indazole-7-carboxylic acid

Cat. No.: B2669226
CAS No.: 946840-70-6
M. Wt: 191.19
InChI Key: SAWNFCCPPRARBZ-UHFFFAOYSA-N
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Description

6-amino-5-methyl-2H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an indazole ring substituted with an amino group at position 6, a methyl group at position 5, and a carboxylic acid group at position 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-methyl-2H-indazole-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by reduction and cyclization, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial in large-scale production. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-amino-5-methyl-2H-indazole-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups replacing the original substituents .

Scientific Research Applications

6-amino-5-methyl-2H-indazole-7-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-amino-5-methyl-2H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-2H-indazole-7-carboxylic acid
  • 6-amino-2H-indazole-7-carboxylic acid
  • 5-methyl-2H-indazole-7-carboxylic acid

Uniqueness

6-amino-5-methyl-2H-indazole-7-carboxylic acid is unique due to the specific arrangement of its substituents. The presence of both an amino group and a methyl group on the indazole ring, along with a carboxylic acid group, provides distinct chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

6-amino-5-methyl-1H-indazole-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-4-2-5-3-11-12-8(5)6(7(4)10)9(13)14/h2-3H,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWNFCCPPRARBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1N)C(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946840-70-6
Record name 6-amino-5-methyl-2H-indazole-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-methyl-1,6-dihydro-pyrrolo[2,3-g]indazole-7,8-dione (23 g, 114.3 mmol) in 4N aqueous sodium hydroxide solution (160 ml) at ambient temperature, was added dropwise 30% aqueous hydrogen peroxide solution (27 ml) maintaining the temperature <30° C. with external cooling. The resulting reaction mixture was stirred at ambient temperature for 2 hours. According to TLC, the reaction was complete after 2 hours. The pH was adjusted to pH 3.5 by addition of concentrated hydrochloric acid. The resulting brown suspension was filtered and the filtercake washed with cold water and dried in vacuo at 50° C. to afford the desired product as brown solid. LC/MS: 192 (M+H)+.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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